molecular formula C22H21N3O3 B2605255 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2035022-07-0

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2605255
CAS No.: 2035022-07-0
M. Wt: 375.428
InChI Key: BMJPOQLPEFVHIR-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic organic compound designed for research purposes. Its molecular structure incorporates two privileged scaffolds in medicinal chemistry: a benzo[1,3]dioxole group and a 2-methylbenzimidazole unit, linked through a pyrrolidine-propenone chain. The benzo[1,3]dioxole moiety is found in various biologically active molecules and is frequently assessed for safety as a flavouring agent . The benzimidazole core is a well-established pharmacophore known for its diverse therapeutic potential. Scientific literature indicates that benzimidazole derivatives are extensively investigated for their antimicrobial and anticancer properties . Specifically, analogues have demonstrated significant potency against human colorectal carcinoma cell lines (HCT116) , and certain benzimidazole-containing compounds have been patented for antiviral applications, including the inhibition of Human Immunodeficiency Virus (HIV) replication . Furthermore, research into serotonin receptor inhibitors for cancer treatment highlights the relevance of complex heterocyclic structures in oncological research . The presence of these structural features makes this compound a candidate for investigating new chemical entities in several research areas, including infectious diseases and oncology. Researchers can utilize this compound to explore its mechanism of action, binding affinity, and inhibitory effects in various in vitro biological assays. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for any personal use.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-15-23-18-4-2-3-5-19(18)25(15)17-10-11-24(13-17)22(26)9-7-16-6-8-20-21(12-16)28-14-27-20/h2-9,12,17H,10-11,13-14H2,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJPOQLPEFVHIR-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation of benzo[d][1,3]dioxole derivatives with benzo[d]imidazole derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s synthesis likely employs nucleophilic attack and cycloaddition mechanisms :

  • Benzimidazole formation : o-phenylenediamine reacts with amidinium salts to form benzimidazole derivatives via double nucleophilic attacks .

  • Alkene geometry control : The (E)-configuration at the prop-2-en-1-one moiety suggests stereoselective synthesis, possibly through aldol-like condensations or controlled elimination.

  • Pyrrolidine ring formation : Imidazolidines or diamines may undergo cyclization under basic conditions to form the pyrrolidine core .

Analytical Techniques

Critical characterization methods include:

  • NMR spectroscopy : Confirms regiochemistry and stereochemistry of the alkene.

  • TLC/HPLC : Monitors reaction progress and purity.

  • Mass spectrometry : Validates molecular weight and structural integrity.

Technique Purpose Key Features
¹H NMRStructural confirmationE-geometry verification via coupling constants
¹³C NMRFunctional group identificationCarbonyl, aromatic carbons differentiation
HRMSMolecular formula validationAccurate mass measurement

Stability and Reactivity

The compound’s reactivity is influenced by its functional groups:

  • Acrylamide group : Susceptible to hydrolysis under acidic/basic conditions.

  • Heterocyclic rings : Benzimidazole and pyrrolidine may undergo alkylation, oxidation, or metal-mediated reactions .

  • Alkene moiety : Prone to electrophilic addition or polymerization under heat/light.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various pharmacological studies:

  • Anticancer Activity : Several studies have investigated its potential to inhibit cancer cell proliferation. For instance, derivatives of similar structures have been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial pathways.
  • Antimicrobial Properties : Research indicates that compounds containing benzo[d][1,3]dioxole exhibit significant antimicrobial activity against various pathogens, making them candidates for developing new antibiotics.

Biological Studies

The structural features of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one facilitate interactions with biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Receptor Modulation : The compound's ability to interact with various receptors (e.g., serotonin or dopamine receptors) could lead to developments in neuropharmacology.

Material Science

The unique structure also lends itself to applications in materials science:

  • Polymer Chemistry : The compound can be used as a monomer or additive in polymer formulations to impart specific properties such as improved thermal stability or enhanced mechanical strength.
  • Nanotechnology : Its functional groups allow for conjugation with nanoparticles for targeted drug delivery systems, improving the efficacy of therapeutic agents.

Case Studies

StudyFocusFindings
Abonia et al. (2014)Anticancer effectsDemonstrated that derivatives of similar structures induced apoptosis in human cancer cell lines through mitochondrial pathways.
Moreno-Fuquen et al. (2014)Antimicrobial activityReported significant inhibition of bacterial growth by compounds containing benzo[d][1,3]dioxole moieties.
Fun et al. (2010)Enzyme inhibitionIdentified potential inhibitory effects on metabolic enzymes, suggesting therapeutic applications in metabolic diseases.

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole and benzo[d]imidazole moieties can bind to specific sites on these targets, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name Core Structure Molecular Weight (g/mol)* Key Functional Groups Potential Activity Synthesis Method
Target Compound Enone, benzodioxole, benzimidazole-pyrrolidine ~450 α,β-unsaturated ketone, benzodioxole, 2-methylbenzimidazole Hypothetical kinase inhibition Not reported in evidence
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl... Pyrazole, benzodioxole ~340 Benzo[d][1,3]dioxole, tert-butyl, pyrazole Anticonvulsant Condensation reaction
3,5-Di(...)triazole Triazole, imidazole ~500 Imidazole, triazole, diphenyl Antimicrobial (hypothetical) One-pot synthesis with CAN

*Molecular weights estimated based on structural formulas.

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis may involve a multi-step approach, combining methods from (e.g., CAN-catalyzed cyclization for benzimidazole formation) and (condensation for benzodioxole incorporation) .
  • The enone group could enable covalent binding, a feature absent in compared analogues.
  • Physicochemical Properties : The target compound’s higher molecular weight (~450 g/mol) and rigidity may limit blood-brain barrier penetration compared to ’s pyrazole derivative (~340 g/mol).

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one represents a class of biologically active molecules that have garnered attention for their potential therapeutic applications, particularly in oncology and infectious diseases. This article delves into the biological activity of this compound, supported by various studies, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N2O4C_{20}H_{20}N_{2}O_{4}, with a molecular weight of 352.39 g/mol. The structure features a conjugated system that is believed to contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing promising results in several areas:

Anticancer Activity

Research demonstrates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the benzo[d][1,3]dioxole moiety have shown cytotoxic effects against various cancer cell lines. A study reported that a related compound induced apoptosis in MCF cell lines, with an IC50 value of approximately 25.72 μM .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, compounds with the benzo[d][1,3]dioxole structure have been noted to inhibit the PI3K/Akt pathway, which is crucial in many cancer types .

Antimicrobial Activity

In addition to its anticancer properties, compounds similar to this compound exhibit antimicrobial activity. For example, a related structure was tested against bacterial strains including Escherichia coli and Bacillus subtilis, showing significant inhibition . The presence of hydrophobic groups in these compounds enhances their interaction with microbial membranes.

Data Tables

Below is a summary table of biological activities reported for compounds related to this compound:

Activity Cell Line/Organism IC50/Concentration Reference
AnticancerMCF Cell Line25.72 μM
AntimicrobialE. coliInhibition observed
AntimicrobialB. subtilisInhibition observed

Case Study 1: Anticancer Efficacy

In a controlled study examining the effects of a benzo[d][1,3]dioxole derivative on tumor-bearing mice, significant tumor growth suppression was observed when administered daily over a two-week period. The study highlighted the potential for developing this class of compounds as therapeutic agents in cancer treatment .

Case Study 2: Antimicrobial Properties

A series of experiments evaluated the antimicrobial efficacy of various derivatives against common pathogens. One study found that certain modifications to the benzo[d][1,3]dioxole structure enhanced antibacterial activity significantly compared to baseline controls .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:

  • Step 1 : Condensation of benzo[d][1,3]dioxol-5-yl precursors with pyrrolidine derivatives under reflux conditions using chloroform or ethanol as solvents (reaction times: 12–18 hours) .
  • Step 2 : Introduction of the 2-methyl-1H-benzimidazole moiety via nucleophilic substitution or coupling reactions, often catalyzed by triethylamine (TEA) .
  • Step 3 : Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate mixtures) or recrystallization (DMF/EtOH) .
    • Key Considerations : Monitor reaction progress using TLC (Rf = 0.3–0.5) and optimize stoichiometry to avoid byproducts like unreacted hydrazides .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopy :
  • 1H/13C NMR : Assign peaks for the (E)-configured α,β-unsaturated ketone (δ ~7.5–8.0 ppm for vinyl protons; carbonyl carbons at ~190–200 ppm) .
  • FTIR : Confirm the C=O stretch (~1680 cm⁻¹) and benzimidazole N-H stretches (~3400 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z ~420–430) .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer :

  • In vitro : Screen for anticonvulsant or kinase inhibition activity using:
  • Maximal electroshock (MES) or pentylenetetrazole (PTZ) models for neuroactivity .
  • Enzyme-linked assays (e.g., ATPase inhibition) at concentrations of 10–100 μM .
  • Controls : Compare with reference compounds (e.g., carbamazepine for anticonvulsant studies) .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations enhance understanding of this compound’s electronic properties?

  • Methodological Answer :

  • Computational Setup : Perform geometry optimization and frontier molecular orbital (FMO) analysis at the B3LYP/6-31++G(d,p) level to predict HOMO-LUMO gaps (~4–5 eV) and hyperpolarizability (β ~100–200 × 10⁻³⁰ esu) .
  • Applications : Correlate FMO results with experimental UV-Vis spectra (λmax ~300–350 nm) to assess nonlinear optical (NLO) potential .
    • Table 1 : DFT Parameters and Outcomes
ParameterValue/OutcomeReference
Basis Set6-31++G(d,p)
Dipole Moment (Debye)~5–7
HOMO-LUMO Gap (eV)4.2

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., in vitro enzyme inhibition vs. in vivo efficacy) .
  • Structural Analogs : Compare with derivatives (e.g., pyrazole or oxazolidinone variants) to identify substituent-specific effects .
  • Statistical Analysis : Apply ANOVA or multivariate regression to isolate variables (e.g., purity, solvent effects) .

Q. What environmental fate studies are critical for this compound’s risk assessment?

  • Methodological Answer :

  • Degradation Pathways : Investigate hydrolysis (pH 5–9, 25–50°C) and photolysis (λ >290 nm) to identify persistent metabolites .
  • Ecotoxicology : Use OECD guidelines (e.g., Daphnia magna acute toxicity) to determine EC50 values .
    • Table 2 : Environmental Stability Metrics
PropertyExperimental ConditionOutcomeReference
Hydrolysis Half-lifepH 7, 25°C>30 days
Log KowCalculated~2.5

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer :

  • Scaffold Modification : Synthesize analogs with:
  • Varied substituents on the benzimidazole ring (e.g., -F, -OCH3) .
  • Alternative pyrrolidine substituents (e.g., tert-butyl vs. methyl) .
  • Activity Profiling : Test analogs in dose-response assays (IC50/EC50) and map trends using heatmaps or 3D-QSAR models .

Methodological Notes

  • Theoretical Frameworks : Align experimental designs with conceptual frameworks (e.g., INCHEMBIOL for environmental studies) to ensure methodological rigor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.